molecular formula C17H14Cl2FN3OS B11483474 3-(3,4-Dichlorophenyl)-1-(3-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

3-(3,4-Dichlorophenyl)-1-(3-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B11483474
M. Wt: 398.3 g/mol
InChI Key: FDYZXDSSWCGFBF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(3-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(3-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 3-fluoroaniline and 5-methyl-4,5-dihydro-1,3-thiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. Their interactions with biological macromolecules can provide insights into cellular processes.

Medicine

In medicinal chemistry, compounds like 3-(3,4-Dichlorophenyl)-1-(3-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea may be investigated for their potential therapeutic effects. They could serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(3-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1-phenylurea
  • 3-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)urea
  • 3-(3,4-Dichlorophenyl)-1-(5-methyl-1,3-thiazol-2-yl)urea

Uniqueness

The uniqueness of 3-(3,4-Dichlorophenyl)-1-(3-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14Cl2FN3OS

Molecular Weight

398.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(3-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C17H14Cl2FN3OS/c1-10-9-21-17(25-10)23(13-4-2-3-11(20)7-13)16(24)22-12-5-6-14(18)15(19)8-12/h2-8,10H,9H2,1H3,(H,22,24)

InChI Key

FDYZXDSSWCGFBF-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC(=CC=C2)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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